2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt
Description
Overview of 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt
The chemical compound 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt is characterized by the Chemical Abstracts Service number 1361114-59-1 and represents a sophisticated example of heterocyclic molecular architecture. This compound is classified as a salt formed from the reaction of an amide derivative of azetidine-2-carboxylic acid with trifluoroacetic acid, resulting in enhanced stability and altered physicochemical properties compared to its free base form. The molecular structure incorporates two distinct heterocyclic systems: a four-membered azetidine ring bearing a carboxamide functionality and a six-membered pyrazine ring connected through a three-carbon propyl linker. The presence of the trifluoroacetic acid component significantly influences the compound's solubility characteristics and crystalline properties, making it suitable for various analytical and synthetic applications.
The structural complexity of this compound is reflected in its Simplified Molecular Input Line Entry System representation: O=C(C1(CCCC2=NC=CN=C2)NCC1)NC.O=C(O)C(F)(F)F, which illustrates the intricate connectivity between the heterocyclic components. The azetidine moiety contributes significant ring strain to the overall molecular structure, with azetidines typically exhibiting approximately 25.4 kilocalories per mole of strain energy. This strain energy imparts unique reactivity characteristics to the compound, making it potentially valuable for various chemical transformations and biological interactions. The pyrazine component, with its electron-deficient aromatic character and symmetrical structure, adds complementary properties that enhance the compound's overall chemical profile.
Historical context and emergence in heterocyclic chemistry
The development of compounds containing both azetidine and pyrazine moieties represents the culmination of over a century of advances in heterocyclic chemistry. The historical foundation for pyrazine chemistry can be traced to Laurent's pioneering work in 1855, when he achieved the first recorded synthesis of a pyrazine compound through the preparation of tetraphenylpyrazine. This groundbreaking achievement marked the beginning of systematic investigations into pyrazine chemistry, with Laurent initially naming his product "amarone". Subsequently, Erdmann contributed to the field by preparing tetraphenylpyrazine through an alternative route involving the reaction of ammonia with benzoin, demonstrating the versatility of synthetic approaches to pyrazine derivatives.
The evolution of pyrazine synthetic methodologies continued throughout the late nineteenth century with significant contributions from the laboratory of Victor Meyer at Zurich. Gutknecht's systematic examination of diacetyl monoxime reduction provided crucial insights into alkylpyrazine formation, establishing fundamental principles that would later inform the development of more complex pyrazine-containing structures. The Staedel-Rugheimer pyrazine synthesis, developed in 1876, introduced the concept of using 2-chloroacetophenone with ammonia to generate pyrazine derivatives, establishing a methodological framework that continues to influence contemporary synthetic strategies. These early investigations laid the groundwork for understanding pyrazine reactivity patterns and structural requirements that would prove essential for the eventual development of hybrid molecules containing both pyrazine and azetidine components.
The emergence of azetidine chemistry as a distinct field occurred considerably later, with systematic investigations beginning in the twentieth century. Azetidines presented unique synthetic challenges due to their inherent ring strain and the difficulty of constructing four-membered nitrogen-containing rings under controlled conditions. The recognition that azetidine-2-carboxylic acid could function as a proline mimic in biological systems provided crucial impetus for developing synthetic methodologies to access azetidine derivatives. Research conducted in the 1950s demonstrated that azetidine-2-carboxylic acid naturally occurs in various plant species, including Convallaria majalis and Polygonatum species, establishing its biological relevance and potential therapeutic significance. These discoveries highlighted the importance of azetidine-containing compounds in natural product chemistry and motivated efforts to develop synthetic routes to structurally related derivatives.
Significance of azetidine and pyrazine moieties in contemporary chemical research
Contemporary chemical research has recognized azetidines as among the most important four-membered heterocycles utilized in organic synthesis and medicinal chemistry applications. The unique reactivity profile of azetidines stems from their considerable ring strain of approximately 25.4 kilocalories per mole, which positions them between the less stable aziridines (27.7 kilocalories per mole) and more stable five-membered rings. This intermediate stability provides azetidines with the advantageous combination of enhanced handling characteristics compared to aziridines while maintaining sufficient reactivity for diverse chemical transformations under appropriate reaction conditions. Recent advances in azetidine chemistry have demonstrated remarkable progress in both synthetic methodologies and reactivity studies, establishing these heterocycles as valuable scaffolds for drug discovery, polymerization processes, and chiral template applications.
The pharmacological significance of azetidine-containing compounds has become increasingly apparent through systematic investigations of their biological activities. Despite being relatively unexplored among nitrogen-containing saturated heterocycles due to synthetic challenges, azetidines have demonstrated diverse pharmacological properties including anticancer, antibacterial, antimicrobial, antischizophrenic, antimalarial, antiobesity, anti-inflammatory, antidiabetic, antiviral, antioxidant, and analgesic activities. The molecular rigidity and unique chemical properties of the azetidine scaffold have attracted significant attention from medicinal chemistry researchers seeking to develop novel therapeutic agents. The ability of azetidine-2-carboxylic acid to function as a proline mimic has particular implications for protein chemistry, as its incorporation can alter the conformational properties of peptides and proteins.
Pyrazine derivatives have established their significance in contemporary research through their widespread occurrence in natural products and their importance as flavor and aroma compounds. The heterocyclic aromatic character of pyrazine, with its chemical formula C4H4N2 and symmetrical D2h point group structure, provides unique electronic properties that distinguish it from other diazine isomers. Unlike pyridine, pyridazine, and pyrimidine, pyrazine exhibits reduced basicity, which influences its chemical reactivity and biological interactions. The presence of alkylpyrazines in baked and roasted goods has stimulated research into their synthesis and properties, while compounds such as tetramethylpyrazine have demonstrated biological activities including superoxide anion scavenging and nitric oxide production inhibition in human granulocytes. These diverse properties have positioned pyrazine derivatives as valuable building blocks for pharmaceutical development and materials science applications.
Scope and objectives of the academic review
This comprehensive academic review aims to provide a detailed analysis of 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt, examining its structural characteristics, synthetic accessibility, and potential applications within the broader context of heterocyclic chemistry. The primary objective involves establishing a thorough understanding of how the combination of azetidine and pyrazine moieties within a single molecular framework contributes to the compound's unique properties and potential utility in various scientific disciplines. Through systematic examination of available research data and structural information, this review seeks to elucidate the fundamental principles governing the behavior of this hybrid heterocyclic system and its relationship to related compounds in the literature.
The scope of this investigation encompasses multiple dimensions of the compound's characteristics, including its molecular structure, physicochemical properties, synthetic pathways, and potential applications in medicinal chemistry and materials science. Particular attention will be devoted to understanding how the structural features of both the azetidine and pyrazine components contribute to the overall molecular properties and reactivity patterns. The review will also examine the significance of the trifluoroacetic acid salt formation in modifying the compound's properties and enhancing its stability for various applications. Additionally, this analysis will explore the compound's position within the broader landscape of heterocyclic chemistry, considering its relationship to other azetidine and pyrazine derivatives that have been reported in the scientific literature.
Properties
IUPAC Name |
N-methyl-2-(3-pyrazin-2-ylpropyl)azetidine-2-carboxamide;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O.C2HF3O2/c1-13-11(17)12(5-6-16-12)4-2-3-10-9-14-7-8-15-10;3-2(4,5)1(6)7/h7-9,16H,2-6H2,1H3,(H,13,17);(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMNRWATWLFNZGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1(CCN1)CCCC2=NC=CN=C2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acidmethylamide trifluoroacetic acid salt (CAS Number: 1361114-59-1) is a structural analog of proline, known for its unique biological activities. This article explores its biological activity, focusing on its effects on plant growth, protein synthesis, and potential applications in various fields.
- Molecular Formula : C14H19F3N4O
- Molecular Weight : 324.32 g/mol
- IUPAC Name : this compound
The compound exhibits its biological activity primarily by mimicking proline in protein synthesis. It is misincorporated into proteins due to recognition by prolyl-tRNA synthetase (ProRS), leading to disruptions in protein folding and function. This misincorporation can trigger the unfolded protein response (UPR), which is a cellular stress response related to the endoplasmic reticulum.
Key Findings:
- Growth Inhibition : Studies have shown that this compound inhibits the growth of Arabidopsis thaliana, particularly affecting root development more than cotyledon growth. The inhibition can be reversed by supplementing with L-proline but not D-proline .
- Proteomics Analysis : Untargeted proteomics revealed that over 3% of peptides contained misincorporated azetidine during exposure to the compound, indicating a significant impact on protein biosynthesis .
- Amino Acid Profiling : Analysis of amino acid levels during treatment showed variable responses, with some amino acids increasing while others remained unchanged, suggesting a complex metabolic response to the compound .
Biological Activity Overview
Case Studies
- Arabidopsis thaliana Study : In a controlled environment, seedlings were treated with varying concentrations of the compound. Results indicated that higher concentrations led to increased root sensitivity and significant growth reduction compared to control groups. Supplementation with L-proline restored normal growth patterns, confirming the role of proline metabolism in mitigating toxicity .
- Proteomic Response Analysis : A comprehensive study utilized mass spectrometry to analyze proteins from Arabidopsis exposed to the compound. Results highlighted over 4,000 unique proteins affected, with notable enrichment in pathways related to stress responses and protein processing, indicating a broad impact on cellular functions .
Scientific Research Applications
The compound 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt is a specialized chemical with potential applications in various scientific fields. This article explores its applications, synthesizing data from multiple sources to provide a comprehensive overview.
Pharmaceutical Development
The compound is being investigated for its potential as a pharmaceutical agent. Its structure, which includes a pyrazine moiety, is significant because pyrazine derivatives are known for their biological activity, including antibacterial and anticancer properties. The presence of the azetidine ring further enhances its potential as a scaffold for drug design.
Synthetic Chemistry
The synthesis of this compound involves complex reactions that can be utilized to develop other derivatives. For instance, the synthesis of heterocyclic amino acid derivatives containing azetidine has been documented, showcasing methods that can be adapted for creating similar compounds . The ability to modify the azetidine structure allows for the exploration of new chemical entities with unique properties.
Research indicates that compounds with similar structures exhibit significant biological activities. For example, certain azetidine derivatives have been shown to act as enzyme inhibitors or modulators in various biochemical pathways. The specific interactions of 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt with biological targets are yet to be fully elucidated but hold promise based on related compounds .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing new azetidine derivatives demonstrated effective methods for obtaining compounds similar to 2-(3-Pyrazin-2-yl-propyl)-azetidine-2-carboxylic acid methylamide trifluoroacetic acid salt. The characterization techniques included NMR spectroscopy, confirming the structural integrity of the synthesized compounds and their potential applicability in medicinal chemistry .
Case Study 2: Biological Testing
In another investigation, researchers explored the biological effects of azetidine-containing compounds on cancer cell lines. Preliminary results suggested that these compounds could inhibit cell proliferation, indicating their potential as therapeutic agents in oncology . Further studies are required to establish their efficacy and safety profiles.
Comparison with Similar Compounds
Azetidine vs. Other Saturated Heterocycles
- Piperidine analogues : Larger six-membered rings (e.g., piperidine derivatives) exhibit greater conformational flexibility but lower metabolic stability due to increased susceptibility to oxidative metabolism .
- Pyrrolidine analogues : Five-membered rings balance flexibility and stability but may exhibit reduced target selectivity compared to azetidines .
Modifications to the Alkyl Chain
Alternative Amide Substituents
Counterion Variations
- TFA vs. hydrochloride salts: Hydrochloride salts are less hygroscopic and more thermally stable but may offer lower solubility in non-polar solvents compared to TFA salts .
Hypothetical Property Comparison Table
| Compound Variation | logP (Predicted) | Solubility (aq.) | Metabolic Stability | Target Selectivity |
|---|---|---|---|---|
| Azetidine-TFA (current compound) | 1.8 | High | High | Moderate-High |
| Piperidine-TFA analogue | 2.1 | Moderate | Low | Low-Moderate |
| Ethylamide-TFA variant | 2.3 | Moderate | High | High |
| Hydrochloride salt analogue | 1.8 | Moderate | High | Moderate-High |
Table 1: Predicted properties of structural analogues based on functional group contributions .
Research Implications and Limitations
While the TFA salt form of this compound is commercially available for research purposes , direct comparative data on its biological activity or pharmacokinetics are lacking in publicly accessible literature. The above analysis relies on general principles of medicinal chemistry, such as the impact of ring size, substituent polarity, and counterion selection . Further studies are required to validate these hypotheses, particularly in target-specific assays.
Q & A
Basic Question: What synthetic methodologies are recommended for synthesizing this compound, and how can reaction yields be optimized?
Answer:
The compound can be synthesized via multi-step reactions involving palladium-catalyzed cross-couplings and acid-mediated deprotection. For example:
- Step 1 : Use palladium diacetate and tert-butyl XPhos with caesium carbonate in tert-butyl alcohol at 40–100°C under inert atmosphere for 5.5 hours.
- Step 2 : Hydrolysis with hydrochloric acid (HCl) in water at 93–96°C for 17 hours to remove protecting groups .
To optimize yields: - Screen alternative catalysts (e.g., Pd(PPh₃)₄) for improved regioselectivity.
- Adjust solvent polarity (e.g., DMF vs. THF) to stabilize intermediates.
- Monitor reaction progress via TLC or HPLC to identify quenching points.
Basic Question: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- HPLC : Use ≥98% purity thresholds with C18 reverse-phase columns and trifluoroacetic acid (TFA) in the mobile phase to resolve polar impurities .
- NMR Spectroscopy : Analyze , , and NMR spectra to confirm azetidine ring conformation, pyrazine substitution, and TFA counterion presence.
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns consistent with fluorine and nitrogen content .
Basic Question: What is the role of the trifluoroacetic acid (TFA) salt in this compound's stability and solubility?
Answer:
The TFA salt enhances:
- Solubility : Improves aqueous solubility for in vitro assays (critical for biological studies) due to ion-dipole interactions.
- Stability : Prevents free-base decomposition by stabilizing the protonated amine via strong hydrogen bonding .
- Crystallization : Facilitates crystal formation for X-ray diffraction studies by providing a stable ionic lattice .
Advanced Question: How can researchers resolve contradictions between experimental spectral data and computational predictions (e.g., NMR chemical shifts)?
Answer:
Discrepancies often arise from:
- Tautomerism : Pyrazine rings may exhibit keto-enol tautomerism, altering predicted shifts. Use -NMR or variable-temperature NMR to confirm dynamic equilibria .
- Solvent Effects : Simulate solvent (e.g., DMSO vs. CDCl₃) in DFT calculations (e.g., B3LYP/6-311+G(d,p)) to match experimental shifts.
- Impurity Interference : Cross-validate with LC-MS to rule out co-eluting impurities .
Advanced Question: What strategies are effective for elucidating the compound's mechanism of action in biological systems?
Answer:
- Structure-Activity Relationship (SAR) : Modify the pyrazine (e.g., fluorination) and azetidine (e.g., ring expansion) moieties to assess target binding.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to receptors (e.g., GPCRs) by measuring enthalpy changes.
- Molecular Dynamics (MD) Simulations : Model interactions with binding pockets (e.g., hydrophobic TFA interactions with lipid membranes) .
Advanced Question: How can researchers address low reproducibility in biological assays involving this compound?
Answer:
- Counterion Exchange : Replace TFA with acetate or citrate salts to mitigate cytotoxicity from residual TFA .
- Batch Consistency : Standardize synthesis protocols (e.g., strict inert atmosphere control) and validate purity across batches via HPLC .
- Assay Buffers : Use HEPES or phosphate buffers (pH 7.4) to avoid pH-dependent degradation observed in Tris buffers .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
